7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline
CAS No.: 2166790-77-6
Cat. No.: VC4503381
Molecular Formula: C11H9FN2O
Molecular Weight: 204.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2166790-77-6 |
|---|---|
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.204 |
| IUPAC Name | 7-fluoro-4-prop-2-enoxyquinazoline |
| Standard InChI | InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2 |
| Standard InChI Key | HRDOYYRIZOJEBK-UHFFFAOYSA-N |
| SMILES | C=CCOC1=NC=NC2=C1C=CC(=C2)F |
Introduction
Synthesis and Reaction Pathways
While no explicit synthesis route for 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline is documented, analogous quinazoline derivatives suggest viable strategies. A common approach involves nucleophilic aromatic substitution (NAS) on 4-chloro-7-fluoroquinazoline:
Proposed Synthesis Route:
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Starting Material: 4-Chloro-7-fluoroquinazoline.
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Allylation: React with propen-2-en-1-ol (allyl alcohol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
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Purification: Column chromatography to isolate the product.
Reaction Equation:
This method aligns with patented protocols for synthesizing 4-alkoxyquinazolines, where alkoxy groups are introduced via NAS . Yield optimization may require microwave-assisted or phase-transfer catalysis, as seen in related quinazoline syntheses.
Biological Activity and Mechanism of Action
Quinazoline derivatives are renowned for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and phosphodiesterase 7 (PDE7). While direct data on 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline are unavailable, inferences can be drawn from structural analogs:
| Compound | Target Kinase | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 6-Bromo-2-(pyridin-3-yl)quinazolin | EGFR | 2.09 | A549 |
| N-(benzo[d]thiazol-2-yl)quinazolin | VEGF-R2 | 0.78 | MCF-7 |
| Hypothesized 7-Fluoro derivative | EGFR | Predicted: 0.5–1.5 | N/A |
Anti-Inflammatory Activity
Recent studies highlight quinazolines as PDE7 inhibitors, reducing cAMP degradation and modulating immune responses. A 2024 study found that triazoloquinazolines (e.g., compound 5f) inhibit PDE7A with IC₅₀ values <10 μM . The propenyloxy group’s electron-withdrawing effects may stabilize enzyme-inhibitor complexes, analogous to BRL50481 .
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of quinazolines correlates strongly with substituent patterns:
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Fluorine at C7: Enhances metabolic stability and target affinity via hydrophobic and hydrogen-bonding interactions .
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Propenyloxy at C4: The allyl group’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, as observed in docked PDE7 inhibitors .
Figure 1: Hypothesized binding mode of 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline to PDE7A, showing hydrogen bonds (dashed lines) and hydrophobic contacts .
Challenges and Future Directions
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Synthetic Scalability: Optimizing NAS conditions to improve yields beyond laboratory scales.
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Toxicology Profiling: Addressing potential hepatotoxicity linked to fluoroquinazolines.
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Target Selectivity: Mitigating off-target effects via prodrug strategies or PEGylation.
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